

Spectroscopic Profile of 2-Formylcinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Formylcinnamic acid

Cat. No.: B562854

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Introduction

2-Formylcinnamic acid, with the chemical formula $C_{10}H_8O_3$ and a molecular weight of 176.17 g/mol, is a derivative of cinnamic acid featuring a formyl group at the ortho position of the phenyl ring.^{[1][2]} This compound holds interest for researchers in medicinal chemistry and materials science due to the reactive aldehyde and carboxylic acid functionalities, which allow for a variety of chemical modifications. This technical guide provides a detailed overview of the expected spectroscopic data for **2-formylcinnamic acid**, including Infrared (IR), Nuclear Magnetic Resonance (1H and ^{13}C NMR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for the identification and characterization of this compound.

While comprehensive, peer-reviewed spectral data for **2-formylcinnamic acid** is not extensively published, this guide compiles predicted values based on the well-documented spectroscopic characteristics of cinnamic acid, benzaldehyde, and their derivatives. These predictions are grounded in established principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **2-formylcinnamic acid**.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Functional Group Responsible
O-H Stretch (Carboxylic Acid)	3300-2500 (broad)	Carboxylic Acid O-H
C-H Stretch (Aromatic)	3100-3000	Aromatic C-H
C-H Stretch (Aldehyde)	2850-2820 and 2750-2720	Aldehyde C-H (Fermi resonance)
C=O Stretch (Carboxylic Acid)	1710-1680	Conjugated Carboxylic Acid C=O
C=O Stretch (Aldehyde)	1700-1680	Aromatic Aldehyde C=O
C=C Stretch (Alkene)	1640-1620	Conjugated Alkene C=C
C=C Stretch (Aromatic)	1600-1450	Aromatic Ring C=C
C-H Bend (Alkene, trans)	980-960	trans-disubstituted Alkene
C-H Bend (Aromatic, ortho-subst.)	770-735	ortho-disubstituted Aromatic Ring

Note: The two C=O stretching vibrations (carboxylic acid and aldehyde) are expected to be in close proximity and may overlap.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted, 400 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde Proton (-CHO)	10.0 - 10.5	Singlet (s)	-
Carboxylic Acid Proton (-COOH)	11.0 - 13.0	Singlet (s)	-
Vinylic Proton (α to COOH)	6.3 - 6.6	Doublet (d)	\sim 16.0
Vinylic Proton (β to COOH)	7.8 - 8.1	Doublet (d)	\sim 16.0
Aromatic Protons	7.4 - 7.9	Multiplet (m)	-

Note: The large coupling constant (\sim 16.0 Hz) for the vinylic protons is characteristic of a trans-alkene configuration.

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted, 100 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl Carbon (Aldehyde)	190 - 195
Carbonyl Carbon (Carboxylic Acid)	170 - 175
Vinylic Carbon (β to COOH)	142 - 147
Aromatic Carbons (Substituted)	135 - 140
Aromatic Carbons (Unsubstituted)	125 - 135
Vinylic Carbon (α to COOH)	118 - 123

Table 4: Mass Spectrometry (MS) Data

Ion Type	Predicted m/z Ratio	Interpretation
Molecular Ion [M] ⁺ •	176	Molecular weight of 2-formylcinnamic acid
[M-H] ⁺	175	Loss of a hydrogen radical
[M-OH] ⁺	159	Loss of a hydroxyl radical from the carboxylic acid group
[M-CHO] ⁺	147	Loss of the formyl group radical
[M-COOH] ⁺	131	Loss of the carboxylic acid group radical, forming a cinnamaldehyde cation
[M-H ₂ O] ⁺ •	158	Loss of water (possible rearrangement)
[C ₇ H ₇] ⁺	91	Tropylium ion, a common fragment for substituted benzene rings

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of cinnamic acid derivatives, which are applicable to **2-formylcinnamic acid**.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition: The IR spectrum is typically recorded in the range of 4000–400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the **2-formylcinnamic acid** sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled spectrum is typically acquired, which results in single lines for each unique carbon atom. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

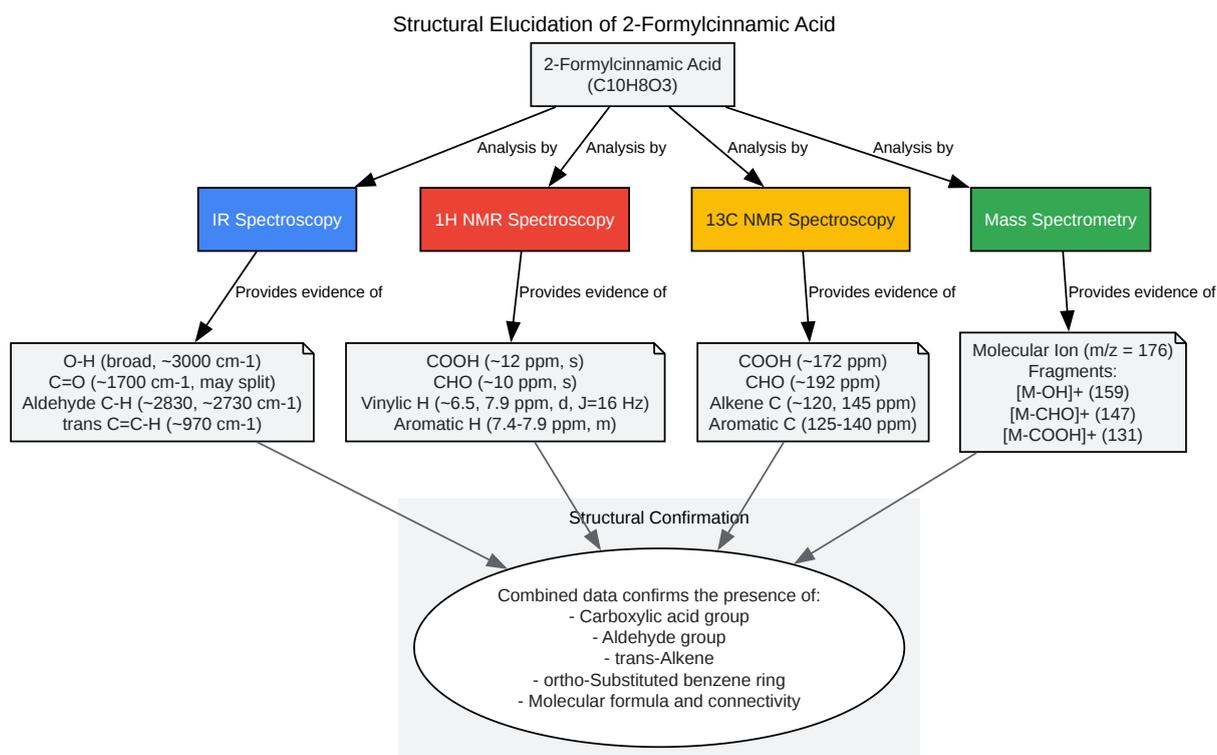
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.
- Data Acquisition:
 - Introduction: The sample solution is introduced into the ion source. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

- Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The abundance of each ion is recorded, generating a mass spectrum.

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information to confirm the structure of **2-formylcinnamic acid**.



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Caption: Workflow for the structural confirmation of **2-formylcinnamic acid** using spectroscopy.

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References

- 1. bocsci.com [bocsci.com]
- 2. usbio.net [usbio.net]
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